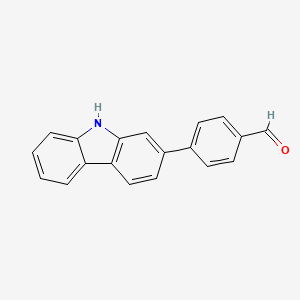

4-(9H-carbazol-2-yl)benzaldehyde

Description

4-(9H-Carbazol-2-yl)benzaldehyde is a carbazole derivative featuring a benzaldehyde group substituted at the 2-position of the carbazole core. The benzaldehyde moiety introduces an electron-withdrawing group, altering the electronic structure of the carbazole system, which can influence reactivity, photophysical behavior, and intermolecular interactions. Its applications may include serving as a precursor for Schiff base ligands, organic semiconductors, or bioactive molecules .

Properties

Molecular Formula |

C19H13NO |

|---|---|

Molecular Weight |

271.3 g/mol |

IUPAC Name |

4-(9H-carbazol-2-yl)benzaldehyde |

InChI |

InChI=1S/C19H13NO/c21-12-13-5-7-14(8-6-13)15-9-10-17-16-3-1-2-4-18(16)20-19(17)11-15/h1-12,20H |

InChI Key |

YMDLWIASPJRQDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC=C(C=C4)C=O |

Origin of Product |

United States |

Scientific Research Applications

Organic Electronics

4-(9H-Carbazol-2-yl)benzaldehyde is widely used in the development of organic electronic devices due to its excellent charge transport properties.

| Application | Description |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Serves as a hole-transporting material, enhancing device efficiency. |

| Photovoltaics | Used in organic solar cells, contributing to the active layer's performance. |

| Electroluminescent Devices | Fabricated for display technologies, improving brightness and color range. |

| Field-Effect Transistors (FETs) | Integral in constructing organic FETs for various electronic circuits. |

| Supercapacitors | Investigated for energy storage applications due to high stability and conductivity. |

Medicinal Chemistry

The compound exhibits potential biological activities, influencing various cellular processes.

Biochemical Properties:

- Interaction with Enzymes: It interacts with cytochrome P450 enzymes, affecting substrate metabolism.

- Cellular Effects: Induces apoptosis in cancer cell lines by modulating gene expression related to cell survival.

Case Study:

In a study examining the effects of 4-(9H-Carbazol-2-yl)benzaldehyde on cancer cells, it was observed that the compound could significantly alter the expression of both pro-apoptotic and anti-apoptotic genes, leading to increased rates of apoptosis in treated cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-(9H-carbazol-2-yl)benzaldehyde and related carbazole derivatives:

Structural and Electronic Differences

- Substitution Position : Substitution at C2 (target compound) vs. C9 (most derivatives) alters conjugation pathways. C2 substitution may lead to steric hindrance and distinct electronic interactions compared to C9 analogues .

- Functional Groups : The aldehyde group in the target compound is more reactive (e.g., toward nucleophilic addition) than sulfonamides or triazines , which are stable under ambient conditions. Ethynyl groups enhance π-conjugation, favoring charge transport in optoelectronics .

Photophysical and Thermal Properties

- Optoelectronic Performance : Ethynyl-carbazole derivatives (e.g., compounds in ) exhibit tunable deep-blue emission (416 nm in solution), while triazine-carbazole hybrids () excel in electron transport due to triazine’s electron-deficient nature. The aldehyde group may quench fluorescence but enhance polarity for solubility .

- Thermal Stability : Triazine and benzimidazole derivatives exhibit higher thermal stability (>300°C decomposition) compared to aldehyde-containing compounds, which may degrade at lower temperatures due to aldehyde reactivity .

Preparation Methods

Reaction Design and Mechanism

The triethylamine-catalyzed method employs carbazole and halogenated benzaldehyde (e.g., p-fluorobenzaldehyde) in a polar aprotic solvent (e.g., DMF) under reflux conditions. Triethylamine acts as both a catalyst and acid scavenger, facilitating nucleophilic aromatic substitution (SNAr) at the para position of the benzaldehyde derivative. The reaction proceeds via deprotonation of carbazole’s NH group, generating a carbazolide anion that attacks the electron-deficient aromatic ring of the halogenated benzaldehyde (Figure 1).

Optimized Conditions and Yield

Key parameters include a molar ratio of carbazole:halogenated benzaldehyde:triethylamine:DMF = 1:1.2:1.3:5000 , with reflux at 78–79°C for 23–24 hours. Post-reaction workup involves cooling, ice-water quenching, and recrystallization from ethanol to isolate the product as a yellow solid. This method consistently delivers 85–86% yield , attributed to triethylamine’s high solubility in DMF, which enhances reaction homogeneity.

Table 1: Representative Trials from Patent CN105085375A

| Carbazole (mmol) | p-Fluorobenzaldehyde (mmol) | Triethylamine (mmol) | DMF (mL) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3.0 | 3.6 | 3.9 | 16.5 | 78 | 24 | 85 |

| 3.0 | 3.45 | 3.8 | 14.5 | 79 | 23 | 86 |

Advantages and Limitations

This method’s strengths include low-cost catalysts (triethylamine vs. precious metals) and simple purification (recrystallization vs. chromatography). However, the use of excess DMF (high boiling point) complicates solvent recovery, and halide byproducts (e.g., HF) necessitate careful waste handling.

Directed Metallation/Formylation Approach

Synthetic Strategy

The directed metallation method involves lithiation of 9-(4-bromo-3,5-dimethylphenyl)-9H-carbazole using n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF), followed by formylation with dimethylformamide (DMF). This two-step sequence leverages the directing effect of the bromine substituent to achieve regioselective formylation at the para position (Scheme 1).

Procedure and Yield

In a typical protocol, 2.9 mmol of the brominated carbazole precursor is treated with 4.3 mmol n-BuLi in THF at -78°C for 1 hour, followed by DMF addition. After warming to room temperature, extraction with ethyl acetate/water and column chromatography (ethyl acetate/hexane, 1:19) yields the aldehyde in 80% yield .

Table 2: Key Parameters for Directed Metallation

| Starting Material (g) | n-BuLi (mmol) | DMF (mmol) | Solvent (THF, mL) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1.0 | 4.3 | 8.7 | 19 | -78 → RT | 80 |

Critical Analysis

This method offers excellent regiocontrol , avoiding isomer formation. However, the cryogenic conditions (-78°C) and sensitivity to moisture limit scalability. Additionally, the requirement for column chromatography increases operational complexity compared to recrystallization-based methods.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

The palladium-mediated route couples 4-bromobenzaldehyde with carbazole via a Buchwald-Hartwig amination. Catalyzed by Pd(OAc)₂ and P(t-Bu)₃ in toluene at 115°C, this method forms the C–N bond directly, bypassing pre-functionalized intermediates.

Reaction Setup and Efficiency

A mixture of 4-bromobenzaldehyde (25 g, 0.1316 mol), carbazole (20 g, 0.1196 mol), Pd(OAc)₂ (0.35 g), P(t-Bu)₃ (0.9 g), and K₂CO₃ (41.5 g) in toluene achieves 76.6% yield after 24 hours. The crude product is purified via recrystallization from ethanol/toluene, avoiding chromatography.

Table 3: Palladium-Catalyzed Coupling Conditions

| 4-Bromobenzaldehyde (mol) | Carbazole (mol) | Pd(OAc)₂ (mol%) | P(t-Bu)₃ (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 0.1316 | 0.1196 | 1.3 | 3.7 | Toluene | 115 | 76.6 |

Scalability and Cost Considerations

While this method is highly scalable (demonstrated at 25g scale), the use of palladium catalysts raises costs. Ligand optimization (e.g., P(t-Bu)₃) improves turnover numbers, but catalyst recovery remains a challenge for industrial applications.

Comparative Analysis of Methods

Yield and Practicality

Q & A

Basic: What are the common synthetic routes for preparing 4-(9H-carbazol-2-yl)benzaldehyde, and what critical reaction conditions must be controlled?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions between carbazole derivatives and halogenated benzaldehydes. For example, Suzuki-Miyaura coupling using a carbazole boronic ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole) and 4-bromobenzaldehyde under inert atmosphere (N₂ or Ar) is a key method . Critical conditions include:

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.

- Solvent: Toluene or THF with aqueous Na₂CO₃ for Suzuki coupling.

- Temperature: Reflux (80–110°C) for 12–24 hours.

- Purification: Column chromatography (e.g., hexane/EtOAc gradients) or recrystallization from ethanol .

Basic: What analytical techniques are essential for characterizing 4-(9H-carbazol-2-yl)benzaldehyde and its derivatives?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR to confirm regioselectivity (e.g., coupling at the carbazole C2 position) and aldehyde proton resonance (δ ~10 ppm).

- Mass spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

- FT-IR: Detection of aldehyde C=O stretch (~1700 cm⁻¹) and carbazole N-H stretch (~3400 cm⁻¹).

- HPLC-UV: Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions (e.g., unexpected NOESY correlations or splitting patterns) require:

- Multi-technique validation: Combine X-ray crystallography (using SHELXL ) with NMR (e.g., 2D COSY, HSQC) to confirm bond connectivity.

- Dynamic NMR studies: Assess rotational barriers in hindered aldehyde-carbazole systems.

- Computational modeling: DFT calculations (e.g., Gaussian) to predict NMR shifts or optimize geometries .

Advanced: What strategies optimize reaction yields in carbazole-benzaldehyde coupling reactions?

Answer:

- Pre-activation of substrates: Use carbazole boronic esters (vs. boronic acids) to enhance stability and reactivity .

- Microwave-assisted synthesis: Reduce reaction time (e.g., 1–4 hours at 120°C) while maintaining yields.

- Byproduct mitigation: Add molecular sieves to absorb water in Suzuki reactions or employ scavenger resins for excess halides .

Advanced: How can crystallographic refinement tools (e.g., SHELX) resolve ambiguities in X-ray structures of carbazole-aldehyde derivatives?

- Twinning refinement: For crystals with pseudo-merohedral twinning (common in carbazoles due to planar stacking).

- Hydrogen-bond analysis: Identify intermolecular interactions (e.g., N–H⋯O=C) stabilizing the lattice.

- Disorder modeling: Refine split positions for flexible aldehyde or alkyl side chains.

Example: SHELXL’s TWIN and AFIX commands resolve rotational disorder in 9-alkylcarbazole derivatives .

Basic: What solvent systems are optimal for recrystallizing 4-(9H-carbazol-2-yl)benzaldehyde derivatives?

Answer:

- Ethanol/water mixtures: Effective for polar derivatives (e.g., hydroxyl-substituted carbazoles).

- Dichloromethane/hexane: For non-polar analogs (e.g., tert-butyl-substituted carbazoles).

- Methanol/chloroform: For intermediates with mixed solubility .

Advanced: How do electronic effects of substituents influence the reactivity of 4-(9H-carbazol-2-yl)benzaldehyde in further functionalization?

Answer:

- Electron-withdrawing groups (EWGs): Activate the aldehyde for nucleophilic addition (e.g., hydrazone formation) but deactivate the carbazole for electrophilic substitution.

- Electron-donating groups (EDGs): Enhance carbazole’s electrophilic reactivity (e.g., bromination at C3/C6) but reduce aldehyde electrophilicity.

- Steric effects: Bulky substituents at the carbazole C1 position hinder cross-coupling at C2 .

Basic: What safety precautions are critical when handling 4-(9H-carbazol-2-yl)benzaldehyde?

Answer:

- Toxicity: Carbazoles are potential mutagens; use PPE (gloves, lab coat, goggles).

- Aldehyde reactivity: Avoid inhalation; work in a fume hood.

- Waste disposal: Neutralize aldehyde residues with NaHSO₃ before aqueous disposal .

Advanced: How can researchers validate the purity of 4-(9H-carbazol-2-yl)benzaldehyde for biological studies?

Answer:

- HPLC-UV with derivatization: React residual aldehydes with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to detect impurities .

- Elemental analysis: Confirm C, H, N content within 0.3% of theoretical values.

- TGA/DSC: Assess thermal stability and melting point consistency .

Advanced: What mechanistic insights guide the design of carbazole-benzaldehyde-based photoactive materials?

Answer:

- Charge-transfer interactions: Carbazole’s electron-rich moiety pairs with the aldehyde’s electron-deficient carbonyl group, enabling intramolecular charge transfer (ICT) for OLED applications.

- DFT studies: Optimize HOMO-LUMO gaps by modifying substituents (e.g., nitro groups reduce bandgap).

- Solvatochromism: Test emission shifts in solvents of varying polarity to confirm ICT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.